molecular formula C9H8N2O3 B15056127 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid

2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid

Cat. No.: B15056127
M. Wt: 192.17 g/mol
InChI Key: JVRYCIIYJRATOY-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the aminomethyl group and the carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-aminobenzoic acid with formic acid and formaldehyde, followed by cyclization to form the oxazole ring . The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted synthesis to reduce reaction times and improve yields. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the oxazole ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)benzo[d]oxazole-5-carboxylic acid is unique due to the presence of both the aminomethyl and carboxylic acid groups, which provide additional sites for chemical modification and enhance its versatility in various applications. The combination of these functional groups allows for a broader range of chemical reactions and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-(aminomethyl)-1,3-benzoxazole-5-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c10-4-8-11-6-3-5(9(12)13)1-2-7(6)14-8/h1-3H,4,10H2,(H,12,13)

InChI Key

JVRYCIIYJRATOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)CN

Origin of Product

United States

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